![molecular formula C6H10N2O4 B14617495 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid CAS No. 58792-16-8](/img/structure/B14617495.png)
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an ethoxycarbonyl group and a hydrazinylidene group attached to a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid typically involves the reaction of ethyl hydrazinecarboxylate with pyruvic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The ethoxycarbonyl and hydrazinylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Methoxycarbonyl)hydrazinylidene]propanoic acid
- 2-[2-(Propoxycarbonyl)hydrazinylidene]propanoic acid
Uniqueness
2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ethoxycarbonyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.
Propiedades
Número CAS |
58792-16-8 |
|---|---|
Fórmula molecular |
C6H10N2O4 |
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
2-(ethoxycarbonylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C6H10N2O4/c1-3-12-6(11)8-7-4(2)5(9)10/h3H2,1-2H3,(H,8,11)(H,9,10) |
Clave InChI |
CKKZLIXPFOUFDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


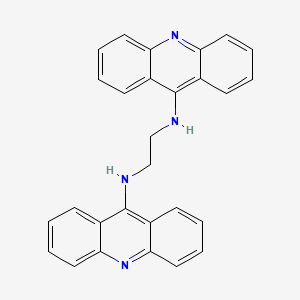
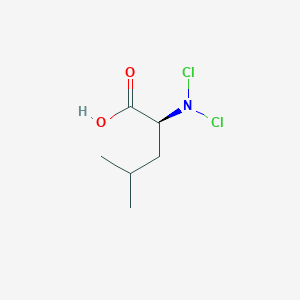
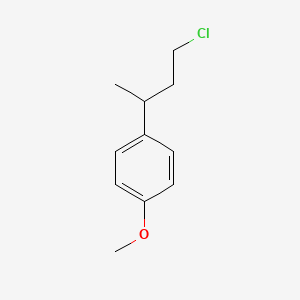
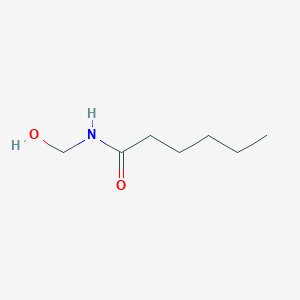
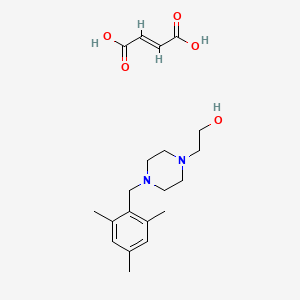
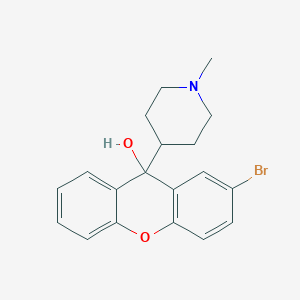
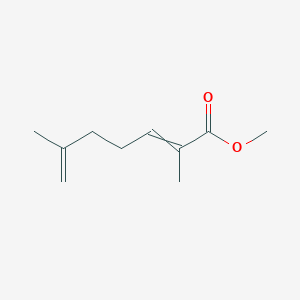
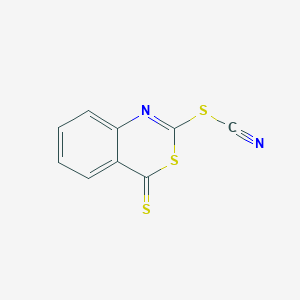
![1-[3-(Ethoxymethyl)but-3-en-1-yn-1-yl]-4-methylbenzene](/img/structure/B14617476.png)
![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)

![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)

